

"literature review of p-Hydroxyphenyl chloroacetate"

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Compound of Interest

Compound Name: *p*-Hydroxyphenyl chloroacetate

Cat. No.: B079083

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p-Hydroxyphenyl Chloroacetate: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Hydroxyphenyl chloroacetate is a chemical compound of interest in organic synthesis and potentially in the development of novel therapeutic agents. Its structure, featuring a reactive chloroacetyl group and a phenolic hydroxyl group, makes it a versatile intermediate for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the available literature on **p-hydroxyphenyl chloroacetate**, focusing on its chemical properties, a detailed synthesis protocol, and a proposed workflow for the evaluation of its biological activity.

Chemical and Physical Properties

A summary of the known chemical and physical properties of **p-hydroxyphenyl chloroacetate** is presented in Table 1. This data is essential for its handling, characterization, and use in further chemical reactions.

Property	Value
CAS Number	10421-12-2
Molecular Formula	C ₈ H ₇ ClO ₃
Molecular Weight	186.59 g/mol
Appearance	Solid (predicted)
Boiling Point	308.9 °C at 760 mmHg (predicted)
Density	1.363 g/cm ³ (predicted)
Flash Point	140.6 °C (predicted)
Refractive Index	1.561 (predicted)

Synthesis of p-Hydroxyphenyl Chloroacetate

While a specific detailed protocol for the synthesis of **p-hydroxyphenyl chloroacetate** is not readily available in the published literature, a general and robust method can be adapted from the synthesis of similar phenyl esters, such as phenyl chloroacetate. The following protocol is based on the reaction of a phenol with chloroacetyl chloride.

Experimental Protocol: Synthesis via Esterification

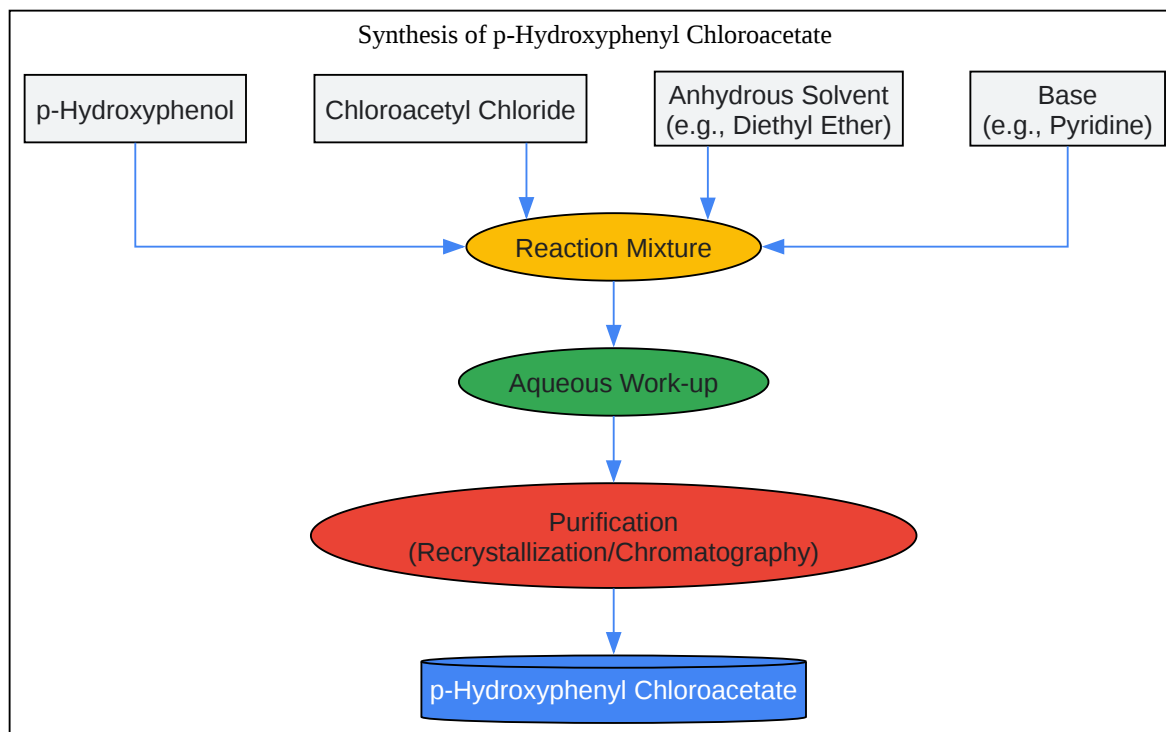
Materials:

- p-Hydroxyphenol (Hydroquinone)
- Chloroacetyl chloride
- Pyridine (or another suitable base/catalyst)
- Anhydrous diethyl ether (or another suitable inert solvent)
- Anhydrous magnesium sulfate
- Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

- Magnetic stirrer and heating mantle

Procedure:

- **Reaction Setup:** A dry round-bottom flask is charged with p-hydroxyphenol and an anhydrous inert solvent such as diethyl ether. The flask is equipped with a magnetic stirrer, a dropping funnel, and a condenser with a drying tube.
- **Addition of Base:** A suitable base, such as pyridine, is added to the stirred solution. The amount of base should be at least stoichiometric to the p-hydroxyphenol.
- **Addition of Chloroacetyl Chloride:** Chloroacetyl chloride is dissolved in the same anhydrous solvent and added dropwise to the reaction mixture from the dropping funnel. The reaction is typically exothermic, and the addition rate should be controlled to maintain a gentle reflux.
- **Reaction Monitoring:** After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete, the mixture is cooled to room temperature. The pyridinium hydrochloride salt formed is filtered off. The filtrate is washed sequentially with dilute hydrochloric acid (to remove excess pyridine), saturated sodium bicarbonate solution (to remove any unreacted acidic impurities), and brine.
- **Purification:** The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude **p-hydroxyphenyl chloroacetate**. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.



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Figure 1. Proposed workflow for the synthesis of **p-hydroxyphenyl chloroacetate**.

Biological Activity: A Proposed Investigation

Direct studies on the biological activity of **p-hydroxyphenyl chloroacetate** are not currently available in the scientific literature. However, the structurally related compound, p-hydroxyphenyl acrylate, has demonstrated antimicrobial properties.[1][2] This suggests that **p-hydroxyphenyl chloroacetate** may also exhibit biological activity, particularly as an antimicrobial agent. The chloroacetyl group is a known reactive moiety that can alkylate biological nucleophiles, which could be a potential mechanism of action.

Proposed Experimental Workflow: Antimicrobial Screening

A standard workflow to assess the potential antimicrobial activity of **p-hydroxyphenyl chloroacetate** is outlined below.

1. Minimum Inhibitory Concentration (MIC) Assay:

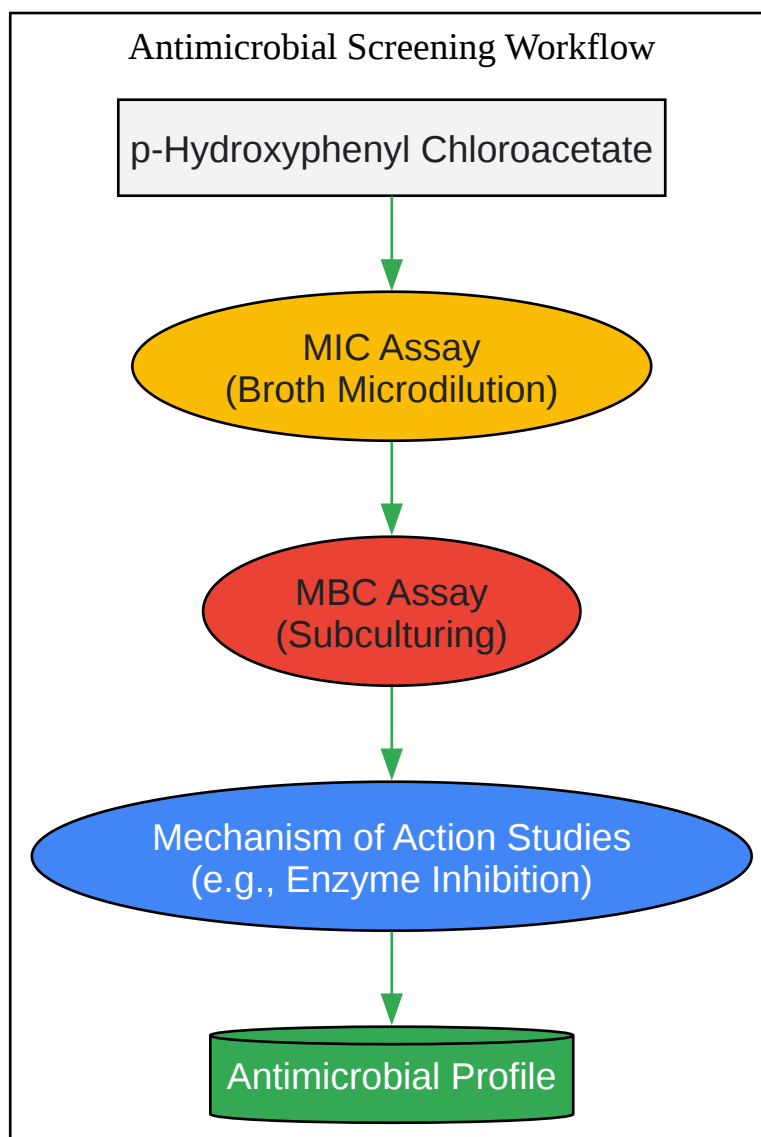
- Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
- Method: A serial dilution of **p-hydroxyphenyl chloroacetate** is prepared in a suitable broth medium in a 96-well microtiter plate. A standardized inoculum of the test microorganism (e.g., *Staphylococcus aureus*, *Escherichia coli*) is added to each well. The plate is incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound where no turbidity (growth) is observed.

2. Minimum Bactericidal Concentration (MBC) Assay:

- Objective: To determine the lowest concentration of the compound that kills 99.9% of the initial bacterial inoculum.
- Method: Following the MIC assay, an aliquot from the wells showing no growth is subcultured onto an agar plate. After incubation, the number of colony-forming units (CFUs) is counted to determine the concentration at which bactericidal activity occurs.

3. Mechanism of Action Studies (Hypothetical):

- Based on the reactive nature of the chloroacetyl group, further studies could investigate its potential to interact with key cellular components. This could involve assays to measure enzyme inhibition or interaction with cellular nucleophiles.



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Figure 2. Proposed workflow for antimicrobial screening of **p-hydroxyphenyl chloroacetate**.

Conclusion

p-Hydroxyphenyl chloroacetate is a readily synthesizable organic compound with potential applications as a chemical intermediate. While its biological activity has not been explicitly studied, related compounds suggest that it may possess antimicrobial properties. The experimental protocols and workflows provided in this guide offer a starting point for researchers and drug development professionals interested in exploring the synthesis and

biological evaluation of this and similar molecules. Further research is warranted to fully characterize its chemical reactivity and to uncover its potential therapeutic applications.

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References

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